molecular formula C18H16BrN3O2S B181083 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 155862-91-2

1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Cat. No.: B181083
CAS No.: 155862-91-2
M. Wt: 418.3 g/mol
InChI Key: SKICOJPEBUOGMX-UHFFFAOYSA-M
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Description

1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of an isothiocyanate group, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Pyridinium Salt: The pyridinium salt can be formed by reacting the intermediate with a pyridine derivative.

    Addition of the Isothiocyanate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the isothiocyanate group.

    Addition: Electrophiles such as halogens or nucleophiles like water can add to the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could form a thiourea derivative.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to react with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The oxazole and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium chloride
  • 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium iodide
  • 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium sulfate

Uniqueness

1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromide ion may also influence its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

2-[1-(2-isothiocyanatoethyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O2S.BrH/c1-22-16-4-2-14(3-5-16)17-12-20-18(23-17)15-6-9-21(10-7-15)11-8-19-13-24;/h2-7,9-10,12H,8,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKICOJPEBUOGMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN=C=S.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440212
Record name 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155862-91-2
Record name 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
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